molecular formula C12H8BrO2P B14616029 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole CAS No. 59348-42-4

2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14616029
CAS No.: 59348-42-4
M. Wt: 295.07 g/mol
InChI Key: IWGUCNHKRIEDRK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is an organic compound that features a bromophenyl group attached to a benzodioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-bromophenyl derivatives with benzodioxaphosphole precursors. One common method includes the use of electrophilic aromatic substitution reactions where a bromine atom is introduced to the phenyl ring . The reaction conditions often involve the use of bromine and a catalyst such as mercuric oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, mercuric oxide, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence its biological activity . The benzodioxaphosphole ring may also contribute to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59348-42-4

Molecular Formula

C12H8BrO2P

Molecular Weight

295.07 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C12H8BrO2P/c13-9-5-7-10(8-6-9)16-14-11-3-1-2-4-12(11)15-16/h1-8H

InChI Key

IWGUCNHKRIEDRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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